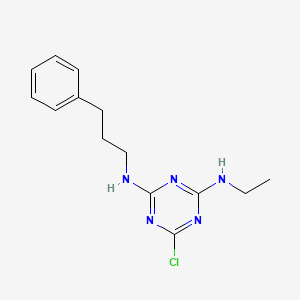
1,3,5-Triazine-2,4-diamine, 6-chloro-N2-ethyl-N4-(3-phenylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-N2-ethyl-N4-(3-phenylpropyl)-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a chloro group, an ethyl group, and a phenylpropyl group attached to the triazine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N2-ethyl-N4-(3-phenylpropyl)-1,3,5-triazine-2,4-diamine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring is formed by the cyclization of appropriate precursors, such as cyanuric chloride.
Substitution Reactions: The chloro group is introduced through a substitution reaction using chlorinating agents like thionyl chloride.
Alkylation: The ethyl group is added via an alkylation reaction using ethylating agents such as ethyl iodide.
Addition of Phenylpropyl Group: The phenylpropyl group is introduced through a nucleophilic substitution reaction using phenylpropylamine.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N2-ethyl-N4-(3-phenylpropyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
6-Chloro-N2-ethyl-N4-(3-phenylpropyl)-1,3,5-triazine-2,4-diamine is utilized in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating diseases.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Chloro-N2-ethyl-N4-(3-phenylpropyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-N2-ethyl-N4-(3-phenylpropyl)-1,3,5-triazine-2,4-diamine: Characterized by the presence of a chloro group, ethyl group, and phenylpropyl group.
6-Chloro-N2-methyl-N4-(3-phenylpropyl)-1,3,5-triazine-2,4-diamine: Similar structure but with a methyl group instead of an ethyl group.
6-Chloro-N2-ethyl-N4-(3-phenylpropyl)-1,3,5-triazine-2,4-diamine: Similar structure but with different substituents on the triazine ring.
Uniqueness
The unique combination of substituents in 6-Chloro-N2-ethyl-N4-(3-phenylpropyl)-1,3,5-triazine-2,4-diamine imparts specific chemical and biological properties that distinguish it from other similar compounds. Its specific interactions with molecular targets make it a valuable compound for research and industrial applications.
Properties
CAS No. |
102587-60-0 |
|---|---|
Molecular Formula |
C14H18ClN5 |
Molecular Weight |
291.78 g/mol |
IUPAC Name |
6-chloro-4-N-ethyl-2-N-(3-phenylpropyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C14H18ClN5/c1-2-16-13-18-12(15)19-14(20-13)17-10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H2,16,17,18,19,20) |
InChI Key |
PUXVCBJFYJVYJL-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=N1)Cl)NCCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



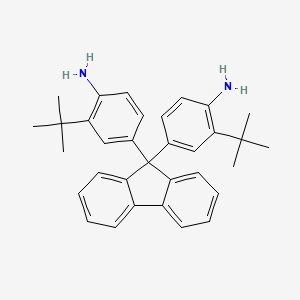
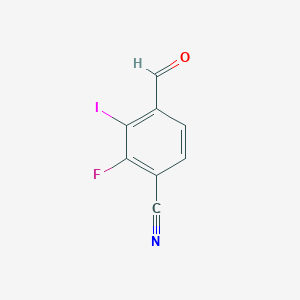
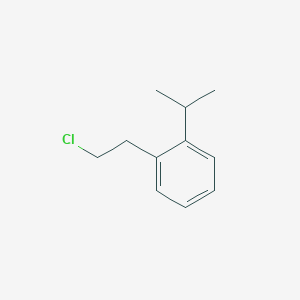

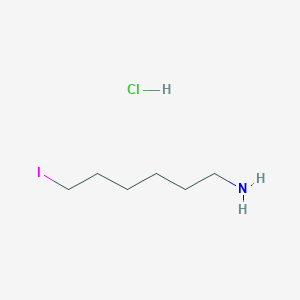
![N-[(2-Chlorophenyl)methyl]-N,N-diphenylanilinium chloride](/img/structure/B13135495.png)
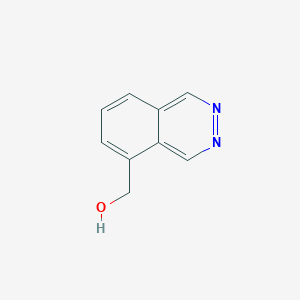
![9-Octadecenoicacid(9Z)-,(1R)-1-[[(1-oxohexadecyl)oxy]methyl]-2-(phosphonooxy)ethylester,sodiumsalt](/img/structure/B13135515.png)
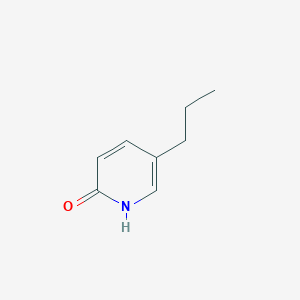
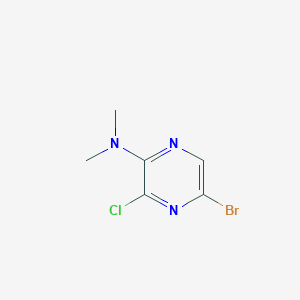

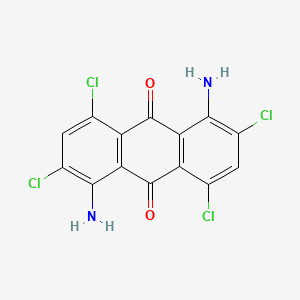
![Ethylbenzo[h]quinoline-2-carboxylate](/img/structure/B13135566.png)
